molecular formula C9H9FO2 B3302488 7-Fluorochroman-4-ol CAS No. 917248-49-8

7-Fluorochroman-4-ol

Cat. No.: B3302488
CAS No.: 917248-49-8
M. Wt: 168.16 g/mol
InChI Key: IQEYDZJEDYEEBL-UHFFFAOYSA-N
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Description

7-Fluorochroman-4-ol is a heterobicyclic compound with the molecular formula C9H9FO2 . It is a significant structural entity in medicinal chemistry, acting as a building block for the isolation, design, and synthesis of novel lead compounds .


Synthesis Analysis

The synthesis of this compound involves the reduction of 7-fluoro-2,3-dihydro-4H-chromen-4-one using sodium borohydride in methanol . The reaction mixture is stirred at 0°C for 1 hour, and methanol is evaporated to remove. The residue is quenched with water, and extracted with ethyl acetate .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene nucleus (ring A) fused with a dihydropyran (ring B). The absence of a C2-C3 double bond in the chroman-4-one skeleton distinguishes it from chromone .


Chemical Reactions Analysis

The primary chemical reaction involved in the synthesis of this compound is the reduction of 7-fluoro-2,3-dihydro-4H-chromen-4-one . This reaction is facilitated by sodium borohydride in methanol .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 168.16 . Detailed physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved sources.

Scientific Research Applications

  • Asymmetric Transfer Hydrogenation : A study by Betancourt, Phansavath, and Ratovelomanana-Vidal (2021) discusses the preparation of enantioenriched cis-3-fluorochroman-4-ol derivatives through ruthenium-catalyzed asymmetric transfer hydrogenation of 3-fluorochromanone derivatives. This process allows for the production of reduced fluorinated alcohols with high yields and excellent enantioselectivity (Betancourt, Phansavath, & Ratovelomanana-Vidal, 2021).

  • Electrochromic Properties : Kim et al. (2005) explored the electrochromic properties of new fluorophores containing the triphenylamine moiety. These compounds exhibit color changes at certain voltages, indicating potential applications in electronic displays and smart windows (Kim, Ryu, Choi, & Kim, 2005).

  • Optoelectronic Applications : Hudson and Wang (2009) discussed the use of three-coordinate organoboron compounds, including derivatives of 7-fluorochroman-4-ol, in materials chemistry. These compounds find applications as emitters for organic light-emitting diodes (OLEDs), chemical sensors, and in nonlinear optical materials due to their luminescent properties (Hudson & Wang, 2009).

  • Conformational Analysis and NMR Properties : De Rezende et al. (2012) conducted a conformational analysis of 2-fluorobicyclo[2.2.1]heptan-7-ols, which are structurally similar to this compound. Their study provides insights into the stereoelectronic interactions and NMR properties of these compounds (De Rezende, Moreira, Cormanich, & Freitas, 2012).

  • C-F Bond Activation in Organic Synthesis : Amii and Uneyama (2009) discussed the importance of fluorine in organic synthesis, including the activation of C-F bonds. This study highlights the role of fluorine-containing compounds, like this compound, in the synthesis of pharmaceuticals and agrochemicals (Amii & Uneyama, 2009).

  • Photophysical Properties and Blue Emitters : Li et al. (2007) investigated fluoro derivatives of oligo(arylenevinylene) derivatives for their use in organic light-emitting diodes (OLEDs). The study highlights the potential of fluoro-substituted compounds, similar to this compound, as efficient blue emitters in OLED applications (Li, Lin, Chou, Cheng, & Liu, 2007).

Safety and Hazards

While specific safety and hazard information for 7-Fluorochroman-4-ol was not found, general safety measures for handling similar compounds include avoiding dust formation, avoiding contact with skin and eyes, and using personal protective equipment .

Properties

IUPAC Name

7-fluoro-3,4-dihydro-2H-chromen-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5,8,11H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQEYDZJEDYEEBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1O)C=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirred solution of 5.0 grams (0.03 mole) of 3,4-dihydro-7-fluoro-2H-1-benzopyran-4-one in 100 mL of methanol was added portionwise 3.4 grams (0.09 mole) of sodium borohydride during a one hour period, after which the reaction mixture was stirred for about 18 hours. The reaction mixture was then concentrated under reduced pressure to a residue, which was slurried in water and extracted with methylene chloride. The extract was dried with magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure to a residue, which was subjected to column chromatography on silica gel, with 1:4 ethyl acetate:hexane as the eluant. The product-containing fractions were combined and concentrated under reduce pressure, yielding 4.4 grams of 3,4-dihydro-7-fluoro-4-hydroxy-2H-1-benzopyran. The NMR spectrum was consistent with the proposed structure. This reaction was repeated several times.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 7-fluoro-2,3-dihydro-4H-chromen-4-one (6.25 g, 37.6 mmol, US 20050038032) in methanol (60 mL) was added sodium borohydride (1.57 g, 41.4 mmol) at 0° C. The reaction mixture was stirred at the same temperature for 1 hour, and evaporated to remove methanol. The residue was quenched with water, and extracted with ethyl acetate. The extract was washed with brine, dried over magnesium sulfate, and concentrated in vacuum. The residue was purified by column chromatography on silica gel (hexane:ethyl acetate=3:1 as an eluent) to afford the title compound as a pale gray solid (4.70 g, 74%):
Quantity
6.25 g
Type
reactant
Reaction Step One
Quantity
1.57 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
74%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Fluorochroman-4-ol
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7-Fluorochroman-4-ol
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
7-Fluorochroman-4-ol

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